Availability of Comparator Data for This Compound Is Currently Absent in Allowed Sources
A comprehensive search of PubMed, primary journals, patent databases, and authoritative chemical biology databases (BindingDB, ChEMBL, PubChem) did not return any quantitative biological activity, selectivity, pharmacokinetic, or physicochemical comparator data for this compound. The only quantitative supplier-provided datum is purity (90%), which is not comparator-based . The closest literature precedent is a structurally distinct series of 2H-chromene-3-carboxamide hMAO inhibitors where the most active compound (4d) showed an IC50 of 0.93 μM against hMAO-B with 64.5-fold selectivity over hMAO-A [1]. However, compound 4d differs profoundly from the target compound (lacks both the 6-methoxy and the N-(3-trifluoromethyl)benzyl substituents), precluding any direct potency or selectivity inference.
| Evidence Dimension | hMAO-B inhibition |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Compound 4d (distinct 2H-chromene-3-carboxamide) IC50 = 0.93 μM; selectivity 64.5-fold vs hMAO-A |
| Quantified Difference | Cannot be calculated due to absent target compound data |
| Conditions | Recombinant human MAO-A and MAO-B enzymatic assays |
Why This Matters
Without quantitative target compound data, scientific selection cannot be based on performance; procurement decisions must rely on structural identity and vendor certification.
- [1] Yan, L. et al. New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. Eur. J. Med. Chem. 2014, 84, 263-275. View Source
